Methyl 3-ethynyl-5-(methylamino)benzoate
- Click on QUICK INQUIRY to receive a quote from our team of experts.
- With the quality product at a COMPETITIVE price, you can focus more on your research.
Overview
Description
Methyl 3-ethynyl-5-(methylamino)benzoate is an organic compound with the molecular formula C11H11NO2 and a molecular weight of 189.21 g/mol . This compound is characterized by the presence of an ethynyl group at the 3-position and a methylamino group at the 5-position on the benzoate ring. It is commonly used in various chemical and pharmaceutical applications due to its unique structural properties.
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of Methyl 3-ethynyl-5-(methylamino)benzoate typically involves the following steps:
Starting Material: The synthesis begins with a suitable benzoate derivative.
Ethynylation: Introduction of the ethynyl group at the 3-position can be achieved using ethynylation reagents under controlled conditions.
Methylamination: The methylamino group is introduced at the 5-position using methylamine in the presence of a suitable catalyst.
Industrial Production Methods
Industrial production of this compound involves large-scale synthesis using optimized reaction conditions to ensure high yield and purity. The process typically includes:
Catalysis: Use of specific catalysts to enhance reaction rates.
Purification: Techniques such as recrystallization and chromatography to purify the final product.
Chemical Reactions Analysis
Types of Reactions
Methyl 3-ethynyl-5-(methylamino)benzoate undergoes various chemical reactions, including:
Oxidation: The ethynyl group can be oxidized to form corresponding carboxylic acids.
Reduction: Reduction of the ethynyl group can yield alkanes.
Substitution: The methylamino group can participate in nucleophilic substitution reactions.
Common Reagents and Conditions
Oxidizing Agents: Potassium permanganate (KMnO4) or chromium trioxide (CrO3) for oxidation reactions.
Reducing Agents: Lithium aluminum hydride (LiAlH4) or hydrogen gas (H2) with a palladium catalyst for reduction reactions.
Substitution Reagents: Halogenating agents such as bromine (Br2) or chlorine (Cl2) for substitution reactions.
Major Products
Oxidation: Formation of carboxylic acids.
Reduction: Formation of alkanes.
Substitution: Formation of halogenated derivatives.
Scientific Research Applications
Methyl 3-ethynyl-5-(methylamino)benzoate has a wide range of applications in scientific research, including:
Chemistry: Used as a building block in organic synthesis and as a reagent in various chemical reactions.
Biology: Studied for its potential biological activities and interactions with biomolecules.
Medicine: Investigated for its potential therapeutic properties and as a precursor for drug development.
Industry: Utilized in the production of specialty chemicals and materials.
Mechanism of Action
The mechanism of action of Methyl 3-ethynyl-5-(methylamino)benzoate involves its interaction with specific molecular targets and pathways. The ethynyl and methylamino groups play a crucial role in its reactivity and binding affinity to target molecules. The compound may exert its effects through:
Enzyme Inhibition: Binding to active sites of enzymes and inhibiting their activity.
Receptor Modulation: Interacting with cellular receptors and modulating their signaling pathways.
Comparison with Similar Compounds
Methyl 3-ethynyl-5-(methylamino)benzoate can be compared with other similar compounds, such as:
Methyl 3-(methylamino)benzoate: Lacks the ethynyl group, resulting in different reactivity and applications.
Methyl 3-ethynylbenzoate: Lacks the methylamino group, affecting its biological activity and chemical properties.
The presence of both the ethynyl and methylamino groups in this compound makes it unique and versatile for various applications.
Properties
Molecular Formula |
C11H11NO2 |
---|---|
Molecular Weight |
189.21 g/mol |
IUPAC Name |
methyl 3-ethynyl-5-(methylamino)benzoate |
InChI |
InChI=1S/C11H11NO2/c1-4-8-5-9(11(13)14-3)7-10(6-8)12-2/h1,5-7,12H,2-3H3 |
InChI Key |
ABOMOFUSKBNSDL-UHFFFAOYSA-N |
Canonical SMILES |
CNC1=CC(=CC(=C1)C(=O)OC)C#C |
Origin of Product |
United States |
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.